REACTION_CXSMILES
|
CC1C=C(N[C:10](=[O:19])CC2C=CC(O)=CC=2)C=C(C)C=1.[OH-:20].[Na+].[C:22]1(=O)[CH2:27][CH2:26][CH2:25][CH2:24][CH2:23]1.C(Cl)(Cl)[Cl:30]>C1COCC1>[ClH:30].[CH:22]1([C:10]([OH:19])=[O:20])[CH2:27][CH2:26][CH2:25][CH2:24][CH2:23]1 |f:1.2|
|
Name
|
|
Quantity
|
3.06 g
|
Type
|
reactant
|
Smiles
|
CC=1C=C(C=C(C1)C)NC(CC1=CC=C(C=C1)O)=O
|
Name
|
|
Quantity
|
2.4 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
5.889 g
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)=O
|
Name
|
|
Quantity
|
4.8 mL
|
Type
|
reactant
|
Smiles
|
C(Cl)(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred overnight at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
THF is removed under vacuum
|
Type
|
DISSOLUTION
|
Details
|
the residue is dissolved in water
|
Type
|
EXTRACTION
|
Details
|
The precipitated solid is extracted into ether
|
Type
|
ADDITION
|
Details
|
treated with 6% sodium bicarbonate solution
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
Cl
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCCC1)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
CC1C=C(N[C:10](=[O:19])CC2C=CC(O)=CC=2)C=C(C)C=1.[OH-:20].[Na+].[C:22]1(=O)[CH2:27][CH2:26][CH2:25][CH2:24][CH2:23]1.C(Cl)(Cl)[Cl:30]>C1COCC1>[ClH:30].[CH:22]1([C:10]([OH:19])=[O:20])[CH2:27][CH2:26][CH2:25][CH2:24][CH2:23]1 |f:1.2|
|
Name
|
|
Quantity
|
3.06 g
|
Type
|
reactant
|
Smiles
|
CC=1C=C(C=C(C1)C)NC(CC1=CC=C(C=C1)O)=O
|
Name
|
|
Quantity
|
2.4 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
5.889 g
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)=O
|
Name
|
|
Quantity
|
4.8 mL
|
Type
|
reactant
|
Smiles
|
C(Cl)(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred overnight at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
THF is removed under vacuum
|
Type
|
DISSOLUTION
|
Details
|
the residue is dissolved in water
|
Type
|
EXTRACTION
|
Details
|
The precipitated solid is extracted into ether
|
Type
|
ADDITION
|
Details
|
treated with 6% sodium bicarbonate solution
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
Cl
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCCC1)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |